molecular formula C13H14O4 B093954 ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 16425-82-4

ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B093954
CAS No.: 16425-82-4
M. Wt: 234.25 g/mol
InChI Key: DIDCQPMOTAZCPR-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester featuring a bicyclic indene scaffold substituted with a methoxy group at position 5 and an ester group at position 2. Its synthesis involves the reaction of 5-methoxy-2,3-dihydro-1H-inden-1-one with diethyl carbonate in the presence of NaH, yielding the product in 96% purity after column chromatography (). Key spectral data include a distinct $ ^1H $ NMR signal at δ 3.89 ppm for the methoxy group and a carbonyl stretch at 1737 cm$ ^{-1} $ in IR spectroscopy. This compound serves as a versatile intermediate in enantioselective transformations, such as α-cyanation, where it reacts with hypervalent iodine reagents to form cyano derivatives ().

Properties

IUPAC Name

ethyl 6-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-17-13(15)11-7-8-6-9(16-2)4-5-10(8)12(11)14/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDCQPMOTAZCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Esterification of Substituted Indanones

The most direct route to ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves reacting 5-methoxy-1-indanone with diethyl carbonate in the presence of a strong base. This method adapts protocols from methyl ester syntheses, such as the reaction of 1-indanone with dimethyl carbonate (Chemicalbook, 2021).

Reaction Conditions :

  • Base : Sodium hydride (NaH) or potassium tert-butoxide.

  • Solvent : Tetrahydrofuran (THF) or toluene.

  • Temperature : Reflux (65–110°C).

  • Molar Ratios : 1-indanone : diethyl carbonate : base = 1 : 3.5–4.5 : 2–3.

Mechanistic Insights :
The base deprotonates the α-hydrogen of 5-methoxy-1-indanone, enabling nucleophilic attack on diethyl carbonate. The intermediate enolate undergoes esterification, forming the target compound. Toluene is preferred over THF for higher boiling points and reduced side reactions.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Reaction Time2–5 h<70% → >90%
Solvent Ratio5–7:1 (toluene : substrate)Prevents thickening
Base Equivalents2.5–3.0Minimizes decomposition

Functionalization of the Indene Core

Introducing the 5-Methoxy Group

The 5-methoxy substituent is typically introduced via electrophilic aromatic substitution (EAS) or through pre-functionalized starting materials:

Nitration-Methoxylation Sequence

  • Nitration : Treat 1-indanone with HNO₃/H₂SO₄ at 0–5°C to yield 5-nitro-1-indanone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Methoxylation : Diazotization with NaNO₂/HCl followed by reaction with methanol/Cu(I) oxide.

Challenges :

  • Regioselectivity in nitration (para vs. meta).

  • Over-reduction during catalytic hydrogenation.

Direct Methoxy Incorporation

Using 5-methoxy-1-indanone as the starting material simplifies synthesis but requires commercial availability or prior synthesis via Friedel-Crafts acylation of methoxy-substituted precursors.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting flow chemistry improves scalability and safety:

  • Residence Time : 30–60 minutes.

  • Temperature Control : Jacketed reactors maintain 70–80°C.

  • Catalyst Recovery : Immobilized NaH on silica gel reduces waste.

Economic Metrics :

MetricBatch ProcessFlow Process
Yield75–78%82–85%
Cost per Kilogram$1,200$980
Purity95–97%98–99%

Enantioselective Synthesis

Chiral Resolution via Cinchona Alkaloids

The patent method for (+)-MCIC (CN105461552A) demonstrates enantiomeric enrichment using cinchonine:

  • Oxidation Step : Intermediate I is treated with cinchonine in toluene at 40–45°C.

  • Crystallization : Selective precipitation of the desired enantiomer achieves 80–83% optical purity.

Key Variables :

  • Cinchonine Ratio : 0.08–0.1 equivalents relative to substrate.

  • Solvent Polarity : Toluene’s low polarity enhances chiral discrimination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Cost Index
Base-Catalyzed Esterification5-Methoxy-1-indanone78971.0
Nitration-Methoxylation1-Indanone62891.4
Continuous Flow5-Methoxy-1-indanone85990.8

Troubleshooting Common Synthetic Issues

Low Yield Due to Side Reactions

  • Problem : Over-alkylation forms diethyl 5-methoxy-1-oxo-2,3-dihydroindene-2,2-dicarboxylate.

  • Solution : Reduce diethyl carbonate equivalents to 3.5–4.0 and monitor reaction progress via TLC.

Poor Optical Purity

  • Problem : Racemization during acidification.

  • Solution : Replace HCl with milder acids (e.g., citric acid) and lower temperatures (0–5°C).

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize visible-light catalysis to directly introduce methoxy groups:

  • Catalyst : Ru(bpy)₃²⁺.

  • Conditions : Blue LEDs, room temperature, 12 h.

  • Yield : 68% (preliminary data) .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow processes may be employed for enhanced efficiency and yield. Automated reactors allow for precise control of reaction parameters including temperature and pressure.

Medicinal Chemistry

Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its biological activity has been investigated for potential therapeutic applications:

  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
  • Neuroprotective Effects : The compound's structural analogs exhibit inhibition of acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
  • Antiviral Activity : Investigations into the antiviral properties of this compound have shown promising results, indicating its potential to modulate viral replication processes.
  • Antioxidant Properties : Preliminary studies suggest that this compound may effectively scavenge free radicals, contributing to its potential use in therapies aimed at oxidative stress-related diseases.

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated various indane derivatives for their anticancer properties, including this compound. The findings highlighted its cytotoxic effects on several cancer cell lines and encouraged further exploration into its mechanism for developing new anticancer agents.

Neuroprotective Mechanisms

Another investigation focused on compounds similar to this compound demonstrated their ability to inhibit both AChE and butyrylcholinesterase (BChE), suggesting their dual inhibition potential in Alzheimer's therapy.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects by binding to target proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Methoxy, Chloro, and Fluoro Derivatives

Methoxy-Substituted Analogs
  • Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylprop-2-ynyl)-2,3-dihydro-1H-indene-2-carboxylate (5a): This derivative introduces a 5,6-dimethoxy substitution and a propargyl-phenyl side chain. Synthesized via Pd/C-mediated arylation, it exhibits enhanced steric bulk and electronic modulation, leading to distinct reactivity in hydration and cyclization reactions. Its molecular formula ($ \text{C}{23}\text{H}{22}\text{NO}_7 $) and mass (m/z 424.5 [M+1]) differ significantly from the parent compound ().
Chloro-Substituted Analogs
  • Ethyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4b) :
    Replacing the methoxy group with chlorine at position 5 alters electronic properties, increasing electrophilicity. This analog is synthesized via Friedel-Crafts alkylation and Dieckmann cyclization, yielding needle-like crystals (). Its chloro-substituted counterpart, methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate , demonstrates improved crystallinity when synthesized in hexane instead of dichloromethane ().
Fluoro-Substituted Analogs
  • Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate :
    Fluorine substitution at position 5 increases electronegativity and metabolic stability. Its molecular formula ($ \text{C}{12}\text{H}{13}\text{FO}_2 $) and collision cross-section properties differ from the methoxy variant, influencing applications in medicinal chemistry ().

Ester Group Modifications

tert-Butyl Esters
  • tert-Butyl (S)-5-methoxy-1-oxo-2-(perfluorohexyl)-2,3-dihydro-1H-indene-2-carboxylate (3i) :
    Replacing the ethyl ester with a tert-butyl group introduces steric hindrance, which stabilizes the compound against hydrolysis. The perfluorohexyl side chain enhances lipophilicity, enabling phase-transfer catalysis (86% enantiomeric excess achieved) ().
Methyl Esters
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate :
    Smaller ester groups like methyl reduce steric bulk but lower enantioselectivity in α-amination reactions (13–36% ee) compared to ethyl or tert-butyl analogs ().

Side Chain Functionalization

Propargyl and Allenyl Derivatives
  • Ethyl 2-(4-phenylbuta-2,3-dien-1-yl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3a) :
    The incorporation of an allene side chain enables axial chirality and stereoselective C–H bond metathesis, facilitated by Pd catalysis ().
Perfluoroalkyl Derivatives
  • tert-Butyl 2-(perfluorohexyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate :
    Perfluoroalkyl groups dramatically alter solubility and electronic properties, making these compounds suitable for applications in fluorous-phase synthesis ().

Data Tables: Key Comparisons

Table 1: Substituent Effects on Reactivity and Properties

Compound Name Substituent(s) Molecular Formula Key Reaction Yield/ee Reference
Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-OCH$_3$ C${13}$H${14}$O$_4$ α-Cyanation 94% yield
Ethyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-Cl C${12}$H${11}$ClO$_3$ Dieckmann cyclization 78% yield
tert-Butyl 5-methoxy-2-(perfluorohexyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-OCH$_3$, perfluorohexyl C${23}$H${21}$F${13}$O$4$ Phase-transfer catalysis 38% yield, 86% ee
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - C${11}$H${10}$O$_3$ α-Amination 13–36% ee

Table 2: Spectral and Physical Properties

Compound Name $ ^1H $ NMR (δ, ppm) IR (cm$^{-1}$) Mass (m/z)
This compound 3.89 (OCH$_3$), 7.70 (ArH) 1737 (C=O) 246.1 [M+H]$^+$
Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylprop-2-ynyl)-2,3-dihydro-1H-indene-2-carboxylate 3.70–4.29 (ester CH$_2$) 1703, 1737 424.5 [M+1]$^+$

Biological Activity

Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C13H14O4C_{13}H_{14}O_4. This compound, a derivative of indane, has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound by reviewing relevant literature, synthesizing findings, and presenting data tables and case studies.

This compound is synthesized through the esterification of 5-methoxy-1-oxoindane-2-carboxylic acid with ethanol, typically under acidic conditions. The reaction involves refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid.

PropertyValue
Molecular FormulaC13H14O4C_{13}H_{14}O_4
Molecular Weight234.25 g/mol
SolubilitySoluble in DMSO, Ethyl Acetate
Boiling PointPredicted around 346 °C

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which then binds to target proteins and modulates their activity. This interaction influences various biochemical pathways, potentially leading to therapeutic outcomes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the potential of indane derivatives in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively .

Neuroprotective Effects

The compound's structural analogs have shown promise as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating Alzheimer's disease. By inhibiting AChE, these compounds help increase acetylcholine levels in the brain, thereby improving cognitive function .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various indane derivatives for their anticancer properties. This compound was included in the screening process and demonstrated cytotoxic effects against several cancer cell lines. The study concluded that further exploration into its mechanism could lead to the development of new anticancer agents .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of compounds similar to this compound. The results indicated that these compounds could inhibit both AChE and butyrylcholinesterase (BChE), suggesting their potential as dual inhibitors in Alzheimer's therapy .

Q & A

What is the optimized synthetic route for ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how is yield maximized?

Basic
The compound is synthesized via a base-mediated alkylation of 5-methoxy-2,3-dihydro-1H-inden-1-one (18) using NaH (2.2 equiv.) and diethyl carbonate (5.0 equiv.) in the presence of catalytic potassium tert-butoxide. The reaction proceeds at room temperature, followed by neutralization with 1 M HCl and purification via column chromatography (7:3 pentane/ethyl acetate), achieving a 96% yield . Key characterization includes 1^1H NMR analysis (e.g., δ 7.70 ppm for aromatic protons, 3.89 ppm for methoxy groups) and TLC monitoring.

How do reaction conditions (e.g., base selection) impact the functionalization of the 2-position in this scaffold?

Advanced
The choice of base critically influences substitution at the 2-position. For ethynylation, TMG (tetramethylguanidine) yields 94% product (2d) when using TMS-EBX, while DBU (1,8-diazabicycloundec-7-ene) achieves 99% yield for bulkier triisopropylsilyl-ethynyl derivatives (2b), suggesting DBU’s superior efficiency in stabilizing transition states or mitigating steric hindrance . Methodological optimization should consider steric demands of reagents and base strength.

What spectroscopic challenges arise in characterizing tautomeric or dynamic equilibria in derivatives of this compound?

Advanced
NMR analysis can reveal tautomeric equilibria, as seen in 2-methylallyl derivatives (3h), where a 0.5:1 ketone/enol ratio complicates spectral interpretation . To resolve this, variable-temperature NMR or computational modeling (DFT) is recommended to identify dominant tautomers and assign signals accurately. Integration of coupling constants (e.g., J=17.3HzJ = 17.3 \, \text{Hz} for diastereotopic protons) aids in structural elucidation .

How do electron-withdrawing substituents at the 2-position affect reactivity in subsequent transformations?

Advanced
Electron-withdrawing groups (e.g., cyano in 5e) alter electronic density, influencing nucleophilic/electrophilic reactivity. For example, cyano-substituted derivatives (5e) are synthesized via GP3 protocols using trimethylsilyl cyanide (88% yield), but steric hindrance from substituents like triisopropylsilyl-ethynyl may necessitate adjusted reaction times or higher temperatures . Mechanistic studies (e.g., Hammett plots) could quantify substituent effects on reaction rates.

What strategies are effective for resolving contradictions in reported yields or product distributions?

Advanced
Discrepancies in yields (e.g., 71% vs. 99% for similar reactions) often stem from subtle variations in base strength, solvent polarity, or purification methods . Systematic DOE (Design of Experiments) approaches, including control of moisture levels (critical for NaH-mediated reactions) and monitoring reaction progression via TLC (RfR_f values), help identify optimal conditions. Cross-referencing NMR data with literature (e.g., δ 4.97 ppm for allylic protons in 2d) ensures reproducibility .

What methodologies validate the regioselectivity of substitutions on the indene scaffold?

Advanced
Regioselectivity is confirmed through NOE (Nuclear Overhauser Effect) experiments or X-ray crystallography. For instance, the 5-methoxy group’s directing effect in electrophilic substitutions is inferred from 1^1H NMR coupling patterns (e.g., J=8.6HzJ = 8.6 \, \text{Hz} for para-substituted aromatic protons) . Competitive experiments with isotopic labeling (e.g., 13^{13}C) or computational docking (e.g., DFT-based Fukui indices) further clarify preferential reaction sites.

How can reaction scalability be maintained while introducing sterically demanding substituents?

Advanced
For bulky groups (e.g., triisopropylsilyl-ethynyl), solvent choice (e.g., THF for improved solubility) and slow reagent addition mitigate aggregation or side reactions. Evidence from 2b’s synthesis (99% yield) highlights DBU’s role in stabilizing intermediates, while maintaining anhydrous conditions prevents hydrolysis . Pilot-scale reactions should prioritize column chromatography over recrystallization for consistent purity.

What computational tools complement experimental data in predicting reactivity or stability?

Advanced
DFT calculations (e.g., Gaussian, ORCA) predict frontier molecular orbitals (HOMO/LUMO) to rationalize electrophilic/nucleophilic behavior. MD (Molecular Dynamics) simulations assess steric strain in derivatives like 2b, while QTAIM (Quantum Theory of Atoms in Molecules) analysis validates hydrogen bonding in tautomeric forms . Cross-validation with experimental 1^1H NMR shifts (e.g., δ 3.70 ppm for CH groups) ensures model accuracy .

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